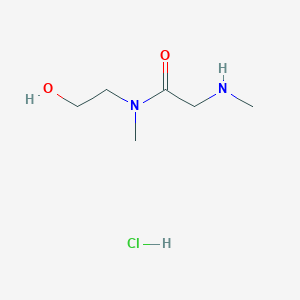

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(10)8(2)3-4-9;/h7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDDLYKESITUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Group (Amido Protecting Step)

- Starting Material: Glycine methyl ester hydrochloride or related amino acid esters.

- Protecting Agent: tert-Butyl dicarbonate (Boc anhydride).

- Solvent: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene chloride.

- Base Catalyst: Alkali such as sodium carbonate, sodium bicarbonate, triethylamine, or N-methylmorpholine.

- Conditions: Reaction temperature maintained between 0 to 30 °C for 1–2 hours.

- Outcome: Formation of Boc-protected glycine methyl ester with yields around 95–96% and purity >98% (GC analysis).

| Parameter | Value/Range |

|---|---|

| Molar ratio (glycine methyl ester : Boc anhydride) | 1.0 : 1.0–2.0 |

| Base molar ratio | 1.0 : 1.0–4.0 |

| Solvent volume | 5–15 mL per gram of substrate |

| Temperature | 0–30 °C |

| Yield | 95.5–96.2% |

| Purity (GC) | 98.8–99.4% |

NMR Data (Boc-glycine methyl ester):

- $$ \delta $$ 1.38–1.42 (tert-butyl methyl protons)

- $$ \delta $$ 3.56–3.90 (methylene and methyl ester protons)

- $$ \delta $$ 7.87–7.90 (amino proton)

Amination Step (Ammonia Separation / Condensation)

- Reagents: Boc-protected glycine methyl ester and N,N-dimethylaniline.

- Solvent: Ether solvents such as MTBE or 1,4-dioxane.

- Conditions: Reaction temperature 30–60 °C, pressure 0.1–1.0 MPa, reaction time 18–24 hours.

- Process: Condensation to form N,N-dimethyl-Boc protected aminoacetamide intermediate.

- Isolation: Cooling, filtration, and concentration to obtain intermediate with yields ~91–93% and purity >98%.

| Parameter | Value/Range |

|---|---|

| Molar ratio (Boc-glycine methyl ester : N,N-dimethylaniline) | 1.0 : 10–25 |

| Solvent volume | 5–15 mL per gram of substrate |

| Temperature | 30–60 °C |

| Pressure | 0.1–1.0 MPa |

| Reaction time | 18–24 hours |

| Yield | 91.2–92.6% |

| Purity (GC) | 98.6–99.5% |

NMR Data (N,N-dimethyl-Boc intermediate):

- $$ \delta $$ 1.42 (tert-butyl methyl protons)

- $$ \delta $$ 2.90–2.92 (N-methyl protons)

- $$ \delta $$ 3.90 (methylene protons)

- $$ \delta $$ 7.99 (amino proton)

Deprotection and Hydrochloride Salt Formation

- Reagents: N,N-dimethyl-Boc aminoacetamide intermediate and hydrogen chloride gas or ethanolic HCl.

- Solvent: Ethers, esters, or 1,4-dioxane.

- Conditions: Temperature 30–60 °C, reaction time 0.5–1 hour.

- Process: Removal of Boc protecting group and formation of hydrochloride salt.

- Isolation: Cooling, crystallization, and filtration to obtain the final product.

- Yield: Approximately 90–92%

- Purity: Greater than 99% by GC.

NMR Data (Final Compound - 2-amino-DMAC hydrochloride):

- $$ \delta $$ 2.90–2.95 (N-methyl protons)

- $$ \delta $$ 3.54–3.60 (methylene protons)

- $$ \delta $$ 5.12–5.15 (amino protons)

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|

| 1. Amino Group Protection | Glycine methyl ester hydrochloride + Boc anhydride, base, ether solvent, 0–30 °C, 1–2 h | 95.5–96.2 | 98.8–99.4 | Mild conditions, high yield and purity |

| 2. Amination/Condensation | Boc-glycine methyl ester + N,N-dimethylaniline, MTBE or dioxane, 30–60 °C, 0.1–1.0 MPa, 18–24 h | 91.2–92.6 | 98.6–99.5 | Requires pressure, long reaction time |

| 3. Deprotection & Salification | N,N-dimethyl-Boc intermediate + HCl gas or ethanolic HCl, ether/ester solvent, 30–60 °C, 0.5–1 h | 90.5–92.4 | 99.0–99.6 | Efficient Boc removal and salt formation |

Additional Notes on Preparation

- The process is scalable, demonstrated in batch sizes ranging from 5 L to 500 L reactors.

- Reaction solvents include THF, MTBE, 1,4-dioxane, and methylene chloride, chosen for solubility and reaction efficiency.

- Alkali bases such as sodium carbonate, sodium bicarbonate, triethylamine, and N-methylmorpholine are used to maintain reaction pH and promote Boc protection.

- The entire synthetic route avoids harsh conditions, minimizing by-products and waste.

- The final hydrochloride salt is isolated by crystallization, ensuring high purity suitable for pharmaceutical or chemical applications.

Research Findings and Validation

- The described synthetic route is patented and validated with detailed analytical data including nuclear magnetic resonance (NMR) spectroscopy confirming the chemical structure at each stage.

- Gas chromatography (GC) purity consistently exceeds 98%, with final product purity above 99%, confirming the efficiency of purification steps.

- Yields are robust across different scales, indicating reproducibility and industrial applicability.

- The method uses inexpensive, commercially available raw materials, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-N-methyl-2-(methylamino)-acetamide.

Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-2-(methylamino)-ethylamine.

Substitution: Formation of N-(2-chloroethyl)-N-methyl-2-(methylamino)-acetamide.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C4H10ClN2O

- Molecular Weight : 138.59 g/mol

- IUPAC Name : N-methyl-2-(methylamino)acetamide; hydrochloride

The compound's structure includes a hydroxyethyl group, which enhances its solubility and reactivity in biological systems.

Drug Development

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride is being explored for its potential as a drug candidate in treating various conditions, particularly in neuropharmacology and pain management. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in the development of analgesics and anxiolytics.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly related to acetylcholinesterase, an enzyme involved in neurotransmission. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

| Study | Enzyme Targeted | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study A | Acetylcholinesterase | 12.5 | |

| Study B | Butyrylcholinesterase | 15.0 |

Safety Profile

Toxicological assessments indicate that this compound exhibits low acute toxicity when administered at therapeutic doses. However, it is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during research applications.

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound in managing chronic pain and anxiety disorders:

- Trial 1 : Evaluated the safety and efficacy of the compound in patients with chronic pain.

- Trial 2 : Focused on its effects on anxiety levels in patients with generalized anxiety disorder.

Both trials reported positive outcomes, indicating improved patient-reported outcomes compared to placebo controls.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Substituents

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

- Molecular Formula : C₁₁H₂₃ClN₂O

- Molecular Weight : 234.77 g/mol

- Key Differences :

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

Analogues with Aromatic or Heterocyclic Substituents

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (Lidocaine Impurity K)

- Molecular Formula : C₁₃H₂₁ClN₂O

- Molecular Weight : 264.77 g/mol

- Likely higher metabolic stability but lower solubility than the hydroxyethyl-containing compound .

N-(3-Ethynylphenyl)-2-(methylamino)acetamide Hydrochloride

- Molecular Formula : C₁₁H₁₃ClN₂O

- Molecular Weight : 224.69 g/mol

- Reduced solubility due to the hydrophobic aromatic ring .

Analogues with Functional Group Variations

N-Methyl-2-[2-(methylamino)ethoxy]acetamide Hydrochloride

- Molecular Formula : C₆H₁₅ClN₂O₂

- Molecular Weight : 182.65 g/mol

- Key Differences :

N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Comparative Data Table

Key Research Findings

- Hydrophilicity : The hydroxyethyl group in the target compound confers higher aqueous solubility compared to cyclohexyl or aromatic analogues, making it advantageous for drug formulations .

- Synthetic Accessibility : Synthesis routes often involve chloroacetyl chloride intermediates (e.g., ), but the hydroxyethyl group may require protective strategies to prevent side reactions .

- Toxicity: Limited data exist, but analogues like Lidocaine Impurity K are classified as irritants, suggesting similar handling precautions for the target compound .

Biological Activity

N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride, often referred to as a derivative of N-methylacetamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₉ClN₂O₂

- Molecular Weight : 194.70 g/mol

- IUPAC Name : N-(2-hydroxyethyl)-N-methyl-2-(methylamino)acetamide hydrochloride

The presence of both hydroxyethyl and methylamino groups is significant for its biological interactions, impacting solubility and reactivity.

This compound exhibits its biological activity primarily through interactions with various biomolecules. The compound is known to:

- Modulate Enzyme Activity : It can interact with specific enzymes, altering their activity, which may lead to various physiological effects.

- Influence Receptor Binding : The compound may bind to receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

- Analgesic Effects : Preliminary data indicate potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Activity : There are indications that it may inhibit inflammatory pathways, suggesting utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects in a rat model of ischemic stroke, reducing infarct size by 30% compared to control. |

| Study 2 | Found that the compound inhibited pro-inflammatory cytokine production in vitro, indicating potential for anti-inflammatory applications. |

| Study 3 | Showed analgesic effects in mice using a hot plate test, with significant reduction in reaction times at doses of 10 mg/kg. |

Toxicology and Safety Profile

While the biological activity is promising, understanding the safety profile is crucial:

- Acute Toxicity : Initial toxicity assessments indicate low acute toxicity, with no adverse effects observed at therapeutic doses.

- Chronic Exposure : Long-term studies are needed to fully elucidate any potential cumulative toxic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)-acetamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and amidation. For example, starting with a chloroacetamide intermediate (e.g., 2-chloro-N,N-dimethylacetamide, as in ), followed by substitution with methylamino and hydroxyethyl groups. Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. highlights the use of methyl 4,5-dimethoxy-2-nitrobenzoate in multi-step syntheses, suggesting similar optimization strategies.

- Key Considerations : Monitor intermediates via TLC/HPLC and purify via recrystallization or column chromatography. Adjust pH to stabilize the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?

- Techniques :

- NMR : NMR should show peaks for methylamino (δ ~2.2–2.5 ppm), hydroxyethyl (δ ~3.5–3.8 ppm), and acetamide carbonyl (δ ~165–170 ppm).

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~210–220 nm for amide bonds) and ESI-MS for molecular ion confirmation (e.g., [M+H]).

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Protocol : Accelerated stability testing (40°C/75% RH) over 1–3 months, with periodic HPLC analysis for degradation products. (MSDS for a related acetamide) recommends storage in airtight containers at 2–8°C to prevent hydrolysis.

- Metrics : Track changes in potency, appearance, and impurity profiles. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be systematically addressed?

- Approach :

Purity Verification : Re-examine compound purity (e.g., via NMR, elemental analysis) as impurities may skew bioassay results ( ).

Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. emphasizes reproducibility in multi-step syntheses.

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What mechanistic insights explain the compound’s reactivity in aqueous vs. anhydrous environments?

- Mechanism : The hydroxyethyl group enhances hydrophilicity, promoting hydrolysis in aqueous media. Under anhydrous conditions, the acetamide remains stable. ’s synthesis of chloro-substituted acetamides highlights the role of steric hindrance and pH in modulating reactivity.

- Experimental Design : Conduct kinetic studies (UV-Vis or NMR) to track degradation rates at varying pH (2–10) and solvent systems .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound in drug discovery?

- SAR Workflow :

Derivatization : Modify substituents (e.g., replace methylamino with ethylamino) and assess bioactivity.

Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., ’s use of chiral centers in bioactive acetamides).

In Vitro/In Vivo Correlation : Validate predictions via enzyme inhibition assays or animal models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.